2-Amino-2,3-dimethylpentanoic acid;hydrochloride
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Overview
Description
2-Amino-2,3-dimethylpentanoic acid;hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of pentanoic acid, characterized by the presence of an amino group and two methyl groups on the second and third carbon atoms, respectively. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2,3-dimethylpentanoic acid;hydrochloride typically involves the reaction of 2,3-dimethylpentanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.
Substitution: It can participate in substitution reactions, where the amino group or other functional groups are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation Products: Nitro derivatives, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
2-Amino-2,3-dimethylpentanoic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2,3-dimethylpentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the hydrochloride salt play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes.
Comparison with Similar Compounds
- 2-Amino-3,3-dimethylpentanoic acid;hydrochloride
- 2-Amino-2,3-dimethylbutanoic acid;hydrochloride
- 2-Amino-2,3-dimethylhexanoic acid;hydrochloride
Comparison: 2-Amino-2,3-dimethylpentanoic acid;hydrochloride is unique due to its specific arrangement of methyl groups and the presence of the amino group. This structural configuration imparts distinct chemical properties, such as reactivity and solubility, which differentiate it from other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.
Properties
IUPAC Name |
2-amino-2,3-dimethylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(2)7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHZLJYXRWFDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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